molecular formula C12H17BrClNO2 B2674161 Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate hydrochloride CAS No. 1803586-97-1

Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate hydrochloride

Cat. No.: B2674161
CAS No.: 1803586-97-1
M. Wt: 322.63
InChI Key: TXCHYUQOJLWUHM-UHFFFAOYSA-N
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Description

Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate hydrochloride is a halogenated amino ester hydrochloride characterized by a branched propanoate backbone. Its structure features a methyl ester group, a 2-methyl substituent at the α-carbon, and an amino group functionalized with a 2-bromobenzyl moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for synthetic and pharmaceutical applications. This compound’s structural uniqueness lies in the combination of a brominated aromatic ring and a sterically hindered amino ester, which may influence its reactivity, stability, and interactions in biological systems.

Properties

IUPAC Name

methyl 2-[(2-bromophenyl)methylamino]-2-methylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2.ClH/c1-12(2,11(15)16-3)14-8-9-6-4-5-7-10(9)13;/h4-7,14H,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCHYUQOJLWUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)NCC1=CC=CC=C1Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate hydrochloride typically involves the reaction of 2-bromobenzylamine with methyl 2-bromo-2-methylpropanoate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl oxides, while reduction can produce amines .

Scientific Research Applications

Scientific Research Applications

The compound is utilized in various research domains:

Chemistry

  • Building Block for Synthesis : It serves as a versatile precursor in organic synthesis, allowing for the construction of more complex molecules. Its functional groups enable diverse chemical transformations, including oxidation, reduction, and substitution reactions.

Biology

  • Enzyme-Substrate Interactions : Research indicates that this compound can interact with specific enzymes, making it useful for studying enzyme kinetics and mechanisms. For instance, it has been tested for its ability to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression.

Medicine

  • Pharmaceutical Intermediate : The compound is explored as a potential intermediate in the synthesis of pharmaceutical agents. Its structural characteristics may contribute to the development of drugs targeting various diseases, including cancer.

Industry

  • Specialty Chemicals Production : Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate hydrochloride is employed in the manufacturing of specialty chemicals used in various applications such as coatings, adhesives, and polymers.
StudyCell LineIC50 (µM)Mechanism
Anticancer ActivityHepG210 - 20Induction of apoptosis
Enzyme InhibitionMCF-7Not specifiedHDAC inhibition leading to cell cycle arrest

These studies highlight the compound's potential therapeutic effects, particularly in oncology.

Mechanism of Action

The mechanism of action of Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate hydrochloride involves its interaction with specific molecular targets. The bromophenyl group plays a crucial role in binding to these targets, which can include enzymes, receptors, or other proteins. This interaction can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Comparative Structural Overview

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate hydrochloride C₁₃H₁₇BrClNO₂ ~334.5 (calculated) 2-Bromobenzyl, methyl ester Ester, amine hydrochloride
2-[Methyl(2,2,2-trifluoroethyl)amino]propanoic acid hydrochloride C₆H₁₁ClF₃NO₂ 221.61 Trifluoroethyl, methyl Carboxylic acid, amine hydrochloride
Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride C₁₂H₁₈ClNO₄S 315.79 4-Methanesulfonylphenyl, ethyl ester Ester, amine hydrochloride, sulfonyl

Key Comparative Insights

Substituent Effects

  • Halogenated Aromatic vs. In contrast, the trifluoroethyl group in C₆H₁₁ClF₃NO₂ () combines high electronegativity with metabolic stability, a feature commonly exploited in fluorinated pharmaceuticals.
  • Sulfonyl vs.

Functional Group Variations

  • Ester vs. Carboxylic Acid :
    The methyl ester in the target compound and the ethyl ester in are prone to hydrolysis, whereas the carboxylic acid in offers greater stability under physiological conditions. Methyl esters typically hydrolyze faster than ethyl esters due to reduced steric hindrance .

  • Hydrochloride Salt :
    All three compounds incorporate a hydrochloride salt, enhancing solubility in polar solvents. However, the target compound’s higher molecular weight (~334.5 g/mol) compared to (221.61 g/mol) and (315.79 g/mol) suggests increased steric bulk, which may impact diffusion rates across membranes.

Physicochemical Implications

  • The trifluoroethyl group in , despite its electronegativity, may balance lipophilicity and solubility due to fluorine’s unique properties .
  • Stereoelectronic Effects : The 2-bromophenyl group’s ortho-substitution may induce steric hindrance, altering conformational flexibility compared to the para-substituted sulfonyl group in .

Biological Activity

Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate hydrochloride, a compound with the molecular formula C12H17BrClNO2C_{12}H_{17}BrClNO_2 and a molecular weight of approximately 322.62 g/mol, has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse literature sources.

The synthesis of this compound typically involves the reaction of 2-bromobenzylamine with methyl 2-bromo-2-methylpropanoate. This process is conducted under basic conditions, often utilizing sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution reactions. The resulting compound is a white to off-white crystalline powder soluble in organic solvents like ethanol and methanol.

The biological activity of this compound can be attributed to its interactions with various molecular targets, particularly enzymes. It acts as a substrate for different enzymes, forming enzyme-substrate complexes that may modulate biochemical pathways and cellular processes. The presence of both a bromine atom and an amino group enhances its reactivity and potential interactions within biological systems .

Antimalarial Activity

While direct studies on the antimalarial activity of Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate are scarce, related compounds have demonstrated significant activity against Plasmodium falciparum, the causative agent of malaria. For example, modifications in similar structures have been evaluated for their in vitro efficacy against malaria strains, indicating that structural alterations can influence biological activity .

Case Studies

  • Antimicrobial Efficacy : A study examining the structure-activity relationship (SAR) of methylated compounds found that specific modifications could enhance or diminish antimicrobial properties. The findings suggest that Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate may require further exploration to establish its efficacy against specific pathogens .
  • Enzyme Interaction Studies : Investigations into enzyme-substrate interactions involving similar compounds have shown that structural features significantly affect binding affinity and inhibition rates. This underscores the importance of further research into how Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate interacts with biological targets .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological ActivityNotes
Methyl 2-{[(4-bromophenyl)methyl]amino}-2-methylpropanoateC12H17BrClNO2C_{12}H_{17}BrClNO_2AntimicrobialSimilar structure; potential for bioactivity
Manzamine AC17H20N4OC_{17}H_{20}N_4OAntimalarialStrong activity against Plasmodium; serves as a comparative model
Quaternary Amine DerivativesVariousVariableModifications can enhance or reduce bioactivity

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate hydrochloride?

Methodological Answer: The compound can be synthesized via a two-step process:

Amination : React 2-bromobenzylamine with methyl 2-bromo-2-methylpropanoate in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux. A base like triethylamine facilitates deprotonation and nucleophilic substitution .

Salt Formation : Treat the free base with hydrochloric acid in an anhydrous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt. Monitor pH to ensure complete protonation of the amine group .
Key Considerations : Use inert atmosphere (N₂/Ar) to prevent oxidation of the amine. Purity can be verified via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. How should researchers purify this compound to achieve >95% purity?

Methodological Answer :

  • Recrystallization : Dissolve the crude product in hot ethanol, filter, and cool to 4°C. Hydrochloride salts often crystallize efficiently due to ionic character .
  • Column Chromatography : Use silica gel with a gradient eluent (e.g., 5–20% methanol in dichloromethane). Pre-adsorb the compound onto celite to avoid decomposition .
    Validation : Confirm purity via ¹H/¹³C NMR (DMSO-d₆) and compare peaks to computational predictions (e.g., ChemDraw simulations) .

Q. What analytical techniques are critical for structural confirmation?

Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR: Look for doublets (δ 7.2–7.6 ppm, aromatic H), singlet (δ 1.4–1.6 ppm, C(CH₃)₂), and NH proton (broad, δ 2.8–3.2 ppm) .
    • ¹³C NMR: Confirm ester carbonyl (δ 170–175 ppm) and quaternary carbon (C(CH₃)₂, δ 45–50 ppm) .
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ and isotopic pattern consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What are the solubility and stability profiles of this compound?

Methodological Answer :

  • Solubility : Freely soluble in polar solvents (water, methanol, DMSO) due to the hydrochloride salt. Limited solubility in non-polar solvents (hexane, chloroform) .
  • Stability : Store at −20°C in airtight, moisture-free containers. Degrades via hydrolysis of the ester group under basic conditions (pH > 9) .

Q. What safety precautions are essential during handling?

Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite). Avoid aqueous rinses to prevent environmental contamination .

Advanced Research Questions

Q. How can computational modeling predict reactivity or degradation pathways?

Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model the ester hydrolysis transition state. Optimize geometries at the B3LYP/6-31G(d) level and calculate activation energies .
  • MD Simulations : Simulate solvation effects in water/methanol mixtures using GROMACS. Identify hydrogen-bonding interactions stabilizing the hydrochloride salt .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Methodological Answer :

  • Variable Temperature NMR : Heat to 60°C in DMSO-d₆ to coalesce split peaks caused by hindered rotation of the 2-bromophenyl group .
  • 2D NMR (HSQC, HMBC) : Correlate ambiguous protons to adjacent carbons. For example, HMBC can link the NH proton to the ester carbonyl .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?

Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding to serine proteases. The 2-bromophenyl group may occupy hydrophobic pockets, while the ester interacts via hydrogen bonds .
  • Kinetic Assays : Monitor inhibition via fluorogenic substrates (e.g., AMC-tagged peptides). Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .

Q. What are the primary degradation products under accelerated stability conditions?

Methodological Answer :

  • Forced Degradation : Expose to 40°C/75% RH for 14 days. Analyze via LC-MS to identify:
    • Ester Hydrolysis : Methyl group cleavage yields 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoic acid (m/z ~300) .
    • Dehalogenation : Loss of Br under UV light forms a phenyl radical intermediate, detected by GC-MS .

Q. How can researchers optimize reaction yields in scale-up syntheses?

Methodological Answer :

  • DoE Approach : Use a factorial design (e.g., temperature, solvent ratio, catalyst loading) to identify critical parameters. Response surface methodology (JMP software) maximizes yield .
  • In Situ Monitoring : Employ ReactIR to track amine intermediate formation. Adjust reagent stoichiometry dynamically to minimize side products .

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